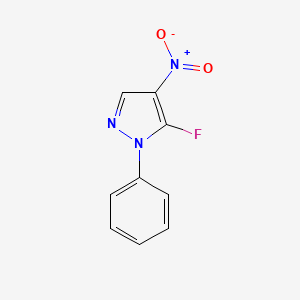

5-fluoro-4-nitro-1-phenyl-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-4-nitro-1-phenylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FN3O2/c10-9-8(13(14)15)6-11-12(9)7-4-2-1-3-5-7/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHUHNIVOBAHRJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(C=N2)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-fluoro-4-nitro-1-phenyl-1H-pyrazole chemical structure and properties

An In-depth Technical Guide to 5-fluoro-4-nitro-1-phenyl-1H-pyrazole: Structure, Properties, and Synthetic Strategy

Abstract

The pyrazole nucleus is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Its value is often enhanced through strategic functionalization designed to modulate physicochemical and pharmacokinetic properties. This technical guide provides a comprehensive analysis of 5-fluoro-4-nitro-1-phenyl-1H-pyrazole, a compound of significant interest for drug discovery programs. While specific literature on this exact molecule is sparse, this document leverages established principles of physical organic chemistry and data from closely related analogs to predict its properties, outline a robust synthetic pathway, and discuss its potential as a versatile building block for creating novel chemical entities. We will delve into the synergistic effects of the 5-fluoro and 4-nitro substituents, which impart unique electronic and metabolic characteristics, making this scaffold a compelling starting point for developing kinase inhibitors, anti-infective agents, and other targeted therapies.

The Phenylpyrazole Scaffold: A Cornerstone of Modern Drug Discovery

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This structural motif is present in a remarkable number of blockbuster drugs, a testament to its favorable pharmacological properties.[3] The 1-phenylpyrazole core, in particular, offers a stable and synthetically tractable framework that can be readily decorated with diverse functional groups to optimize target engagement and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Prominent examples of pyrazole-containing drugs include:

-

Celecoxib: A selective COX-2 inhibitor used for treating inflammation and pain.

-

Rimonabant: A cannabinoid receptor antagonist developed as an anti-obesity agent.

-

Sildenafil: A phosphodiesterase-5 (PDE5) inhibitor for erectile dysfunction, which contains a fused pyrazole ring system.[1]

-

Fipronil: A broad-spectrum insecticide, highlighting the scaffold's utility beyond human medicine.[4]

The success of these molecules underscores the value of the pyrazole core as a bioisostere for other aromatic systems and its ability to engage in critical hydrogen bonding and π-stacking interactions within protein binding sites.

Strategic Functionalization: The Roles of Fluorine and Nitro Groups

The specific substitution pattern of 5-fluoro-4-nitro-1-phenyl-1H-pyrazole is not arbitrary. Each functional group is chosen for its profound and predictable impact on the molecule's overall properties.

The Impact of the 5-Fluoro Substituent

The incorporation of fluorine is a cornerstone strategy in medicinal chemistry.[5] Its small van der Waals radius (1.47 Å), comparable to that of hydrogen (1.20 Å), allows it to act as a bioisostere without introducing significant steric bulk.[6] However, its extreme electronegativity (3.98 on the Pauling scale) imparts powerful electronic effects.[7]

Key advantages of fluorination include:

-

Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This can prolong a drug's half-life and improve its bioavailability.[8][9]

-

Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic centers, altering the ionization state of the molecule at physiological pH. This influences solubility, membrane permeability, and protein binding.[6][8]

-

Enhanced Binding Affinity: Fluorine can engage in favorable non-covalent interactions within a protein's active site, including dipole-dipole interactions, hydrogen bonds (with the fluorine as a weak acceptor), and orthogonal multipolar interactions (e.g., with amide carbonyls), thereby increasing ligand binding affinity.[7]

-

Increased Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can enhance its ability to cross biological membranes, including the blood-brain barrier.[10]

The Utility of the 4-Nitro Group

The nitro group at the C4 position of the pyrazole ring is a powerful modulator of chemical reactivity and a versatile synthetic handle.

-

Electronic Effects: As one of the strongest electron-withdrawing groups, the nitro group significantly lowers the electron density of the pyrazole ring. This makes the ring's C-H protons more acidic and influences the regioselectivity of subsequent reactions.[11]

-

Synthetic Versatility: The nitro group is readily reduced to an amine (-NH2) under various conditions (e.g., catalytic hydrogenation with Pd/C, or using metals like iron or tin in acidic media).[12] This resulting aniline-like amino group is a critical functional handle for diversification, allowing for the formation of amides, sulfonamides, ureas, and other structures through well-established coupling chemistries. This transformation is fundamental for building libraries of analogs for Structure-Activity Relationship (SAR) studies.

-

Directing Group: The presence of the nitro group at C4 can guide further electrophilic substitution on the N-phenyl ring, typically directing incoming electrophiles to the meta positions.

Predicted Physicochemical Properties

Based on the structure and data from similar compounds, the following properties for 5-fluoro-4-nitro-1-phenyl-1H-pyrazole can be predicted.

| Property | Predicted Value | Source/Basis |

| Molecular Formula | C₉H₆FN₃O₂ | Structural Analysis |

| Molecular Weight | 207.16 g/mol | Calculation |

| IUPAC Name | 5-fluoro-4-nitro-1-phenyl-1H-pyrazole | IUPAC Nomenclature |

| CAS Number | Not assigned | Literature Search |

| Calculated LogP | ~1.5 - 2.5 | Comparison with analogs[13][14] |

| Topological Polar Surface Area (TPSA) | ~74.5 Ų | Comparison with analogs[14] |

| Hydrogen Bond Donors | 0 | Structural Analysis |

| Hydrogen Bond Acceptors | 4 (2 from NO₂, 1 from F, 1 from N) | Structural Analysis |

| Appearance | Likely a yellow or off-white crystalline solid | Analogy with nitroaromatics[12] |

Proposed Synthetic Strategy

A logical and efficient synthesis is crucial for the exploration of any new chemical scaffold. We propose a multi-step synthesis starting from commercially available materials, with each step chosen for its reliability and scalability.

Retrosynthetic Analysis & Workflow

The primary disconnection is the pyrazole ring itself, which is classically formed via the condensation of a hydrazine with a 1,3-dicarbonyl or an equivalent synthon. The fluoro and nitro groups can be installed on a pre-formed pyrazole ring. A plausible forward synthesis would involve the formation of 1-phenylpyrazole, followed by sequential nitration and fluorination.

Caption: Retrosynthetic analysis of the target molecule.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-phenyl-1H-pyrazole

-

Rationale: This is a classic Knorr-type pyrazole synthesis. Using a malondialdehyde bis(acetal) provides a stable and easy-to-handle source of the 1,3-dicarbonyl motif. The acidic workup in situ hydrolyzes the acetal to the aldehyde, which then condenses with phenylhydrazine.

-

Protocol:

-

To a round-bottom flask, add phenylhydrazine (1.0 eq) and ethanol (5 mL per mmol of hydrazine).

-

Add 1,1,3,3-tetramethoxypropane (1.05 eq), the bis(acetal) of malondialdehyde.

-

Add concentrated hydrochloric acid (2.0 eq) dropwise while stirring at room temperature.

-

Heat the reaction mixture to reflux (approx. 80 °C) for 2-4 hours, monitoring by TLC until the starting materials are consumed.

-

Cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product into ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-phenyl-1H-pyrazole, which can be purified by column chromatography or distillation.

-

Step 2: Synthesis of 4-nitro-1-phenyl-1H-pyrazole

-

Rationale: The C4 position of the pyrazole ring is electron-rich and susceptible to electrophilic substitution.[11] A standard nitrating mixture of nitric and sulfuric acid is effective for this transformation.[15] The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).

-

Protocol:

-

In a flask cooled in an ice-salt bath (0 to -5 °C), add concentrated sulfuric acid.

-

Slowly add 1-phenyl-1H-pyrazole (1.0 eq) while maintaining the internal temperature below 5 °C.

-

In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.5 eq) at 0 °C.

-

Add the cold nitrating mixture dropwise to the pyrazole solution, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice. The product will precipitate as a solid.

-

Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to obtain 4-nitro-1-phenyl-1H-pyrazole.

-

Step 3: Synthesis of 5-fluoro-4-nitro-1-phenyl-1H-pyrazole

-

Rationale: Direct electrophilic fluorination of heteroaromatic systems is a modern and efficient method.[16] Reagents like Selectfluor® (F-TEDA-BF₄) are effective electrophilic fluorine sources. The reaction mechanism likely involves deprotonation at the C5 position by a mild base to generate an anion, which then attacks the electrophilic fluorine source. The electron-withdrawing nitro group at C4 acidifies the C5 proton, facilitating this step.

-

Protocol:

-

Dissolve 4-nitro-1-phenyl-1H-pyrazole (1.0 eq) in a suitable aprotic solvent such as acetonitrile or DMF.

-

Add Selectfluor® (1.2 eq).

-

Heat the reaction mixture to 60-80 °C and monitor by LC-MS. The reaction may require several hours to reach completion.

-

Upon completion, cool the reaction mixture and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by silica gel column chromatography to isolate the final compound, 5-fluoro-4-nitro-1-phenyl-1H-pyrazole.

-

Anticipated Spectroscopic Characterization

The identity and purity of the final compound would be confirmed using a suite of standard spectroscopic techniques.

-

¹H NMR: The spectrum is expected to be simple. The C3-H proton on the pyrazole ring would appear as a sharp singlet, likely downfield due to the aromatic nature of the ring. The protons on the N-phenyl ring would show characteristic multiplets in the aromatic region (~7.4-7.8 ppm).

-

¹³C NMR: The spectrum would show 9 distinct carbon signals. The C-F carbon (C5) would exhibit a large one-bond coupling constant (¹JCF ≈ 240-260 Hz), appearing as a doublet.[9][17] The C4 carbon, attached to the nitro group, would be significantly deshielded.

-

¹⁹F NMR: A singlet would be observed, confirming the presence of a single fluorine environment. Its chemical shift would be characteristic of a fluorine atom attached to an sp² carbon in a heteroaromatic system.

-

Mass Spectrometry (HRMS): High-resolution mass spectrometry would show a molecular ion peak [M+H]⁺ corresponding to the exact mass of C₉H₇FN₃O₂, confirming the elemental composition.

Reactivity and Applications in Drug Discovery

The title compound is not an end-goal but a versatile intermediate. Its true value lies in its potential for rapid diversification to generate libraries of novel compounds for biological screening.

Caption: Diversification strategy for the core scaffold.

The primary pathway for diversification involves the reduction of the nitro group to the corresponding amine. This amine can then be acylated, sulfonylated, or reacted with isocyanates to build a vast library of derivatives. Each new "R" group introduced can probe different regions of a target's binding pocket, allowing for systematic optimization of potency and selectivity. Furthermore, the C3-H bond of the pyrazole ring remains a potential site for late-stage functionalization via directed metalation or C-H activation methodologies.[18]

Conclusion

5-fluoro-4-nitro-1-phenyl-1H-pyrazole represents a highly valuable, albeit under-explored, chemical scaffold. The strategic placement of the fluoro and nitro groups creates a molecule that is primed for use in drug discovery. The fluorine atom can enhance metabolic stability and binding interactions, while the nitro group serves as a versatile synthetic handle for rapid library generation. The synthetic route proposed herein is robust and relies on well-established chemical transformations, making the scaffold accessible for research and development. For scientists and researchers in drug development, this molecule offers a compelling starting point for the rational design of next-generation therapeutics.

References

- O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 759-768.

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.

- Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry, 109(1), 3-11.

- Inhance Technologies. (2025). Elevating Pharmaceuticals with Advanced Fluorine Chemistry. Technology Insight.

- Fochi, F., et al. (2004). Syntheses, Structures, and Reactivity of Polynuclear Pyrazolato Copper(I) Complexes. Inorganic Chemistry, 43(19), 6000-6008.

- Alfa Aesar. (n.d.). 1-(4-Nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, min 97%. Thermo Fisher Scientific.

- ChemScene. (n.d.). 1-[(4-Fluorophenyl)methyl]-4-nitro-1h-pyrazole. ChemScene.

- El-Faham, A., et al. (2020). Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol. Semantic Scholar.

- Setyawati, A., et al. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. MDPI.

- El-Sayed, M. A. A., et al. (2011).

- BLD Pharm. (n.d.). 5-Fluoro-4-nitro-1H-indole. BLD Pharm.

- Iaroshenko, V. O., et al. (2014). Regioselective and Guided C–H Activation of 4-Nitropyrazoles. The Journal of Organic Chemistry, 79(7), 3045-3056.

- University of Southern Mississippi. (2014).

- Gomaa, A. M., & Ali, M. M. (2018).

- EvitaChem. (n.d.). 3-fluoro-4-nitro-1H-pyrazole. EvitaChem.

- Advanced ChemBlocks. (2026). 5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazole. Advanced ChemBlocks Inc..

- National Center for Biotechnology Information. (n.d.). 3-fluoro-4-nitro-1H-pyrazole. PubChem.

- Schmitt, R. J., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. MDPI.

- Benchchem. (n.d.). 1-(4-Fluoro-2-nitrophenyl)-3-phenyl-1H-pyrazole. Benchchem.

- Tredwell, M., et al. (2014).

- ChemicalBook. (2026). 4-Nitropyrazole. ChemicalBook.

- Han, Y., et al. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC.

- Setyawati, A., et al. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole.

- Life Chemicals. (2019). Original Functionalized Pyrazoles For Drug Discovery. Life Chemicals.

- Kumar, V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2014.

- Syngenta Participations AG. (2014). Process for the preparation of 5-fluoro-1h-pyrazoles.

- Kumar, R., et al. (2015). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Chemical and Pharmaceutical Sciences.

- Sigma-Aldrich. (n.d.). Ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)

- Kumar, A., et al. (2020). Synthesis, characterization, and antibacterial evaluation of some new 1,3,5-trisubstituted pyrazole derivatives. International Journal of Green Pharmacy, 14(3).

- Husain, A., et al. (2012). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals.

- Maleki, A., et al. (2016). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 6(10), 8343-8349.

- Sigma-Aldrich. (n.d.). 5-(4-NITROPHENYL)-1H-PYRAZOLE-3-CARBOXYLIC ACID. MilliporeSigma.

- Kumar, V., et al. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.

- U.S. Environmental Protection Agency. (2025). 1-(4-Methylphenyl)-5-phenyl-1H-pyrazole Properties. Comptox Chemicals Dashboard. Properties. Comptox Chemicals Dashboard.

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. lifechemicals.com [lifechemicals.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tandfonline.com [tandfonline.com]

- 8. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. inhancetechnologies.com [inhancetechnologies.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. evitachem.com [evitachem.com]

- 13. chemscene.com [chemscene.com]

- 14. 3-fluoro-4-nitro-1H-pyrazole | C3H2FN3O2 | CID 138112739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 4-Nitropyrazole | 2075-46-9 [chemicalbook.com]

- 16. thieme-connect.de [thieme-connect.de]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

5-fluoro-4-nitro-1-phenyl-1H-pyrazole CAS number and molecular weight

An In-Depth Technical Guide to 5-fluoro-4-nitro-1-phenyl-1H-pyrazole

Introduction

The pyrazole nucleus is a cornerstone in modern medicinal and agricultural chemistry, forming the structural core of numerous pharmaceuticals and bioactive compounds.[1][2] The strategic introduction of substituents onto the pyrazole ring allows for the fine-tuning of its physicochemical and pharmacological properties. This guide focuses on a specific, highly functionalized derivative: 5-fluoro-4-nitro-1-phenyl-1H-pyrazole. The presence of a phenyl group at the N1 position, a nitro group at C4, and a fluorine atom at C5 creates a unique electronic and steric environment, making this compound a compelling target for research and development, particularly in the field of drug discovery. The electron-withdrawing nature of both the nitro and fluoro groups is expected to significantly influence the reactivity and biological activity of the pyrazole core.[3]

This document provides a comprehensive overview of 5-fluoro-4-nitro-1-phenyl-1H-pyrazole, including its chemical identity, a plausible synthetic pathway, expected properties, and potential applications. As specific experimental data for this exact molecule is not widely available in public literature, this guide synthesizes information from closely related analogues and established principles of heterocyclic chemistry to provide a robust and scientifically grounded resource for researchers.

Chemical Identity and Properties

A specific CAS Number for 5-fluoro-4-nitro-1-phenyl-1H-pyrazole is not readily found in major chemical databases as of early 2026, suggesting it may be a novel or less-common research compound. Its key identifiers and calculated properties are summarized below.

| Property | Value |

| IUPAC Name | 5-fluoro-4-nitro-1-phenyl-1H-pyrazole |

| Molecular Formula | C₉H₆FN₃O₂ |

| Molecular Weight | 223.17 g/mol |

| Monoisotopic Mass | 223.0444 Da |

| Appearance | Expected to be a crystalline solid |

| Solubility | Likely soluble in polar organic solvents such as DMSO, DMF, and acetone |

Proposed Synthesis Pathway

The synthesis of 5-fluoro-4-nitro-1-phenyl-1H-pyrazole can be envisioned through a multi-step sequence starting from readily available precursors. A logical and efficient approach involves the initial construction of the 1-phenylpyrazole core, followed by sequential electrophilic substitution to introduce the nitro and fluoro groups.

Experimental Protocol: A Plausible Synthetic Route

Step 1: Synthesis of 1-phenyl-1H-pyrazole

The foundational 1-phenylpyrazole can be synthesized via the Knorr pyrazole synthesis or related condensation reactions. A common method involves the reaction of a 1,3-dicarbonyl compound with phenylhydrazine.

-

To a solution of malondialdehyde (or a suitable equivalent like 1,1,3,3-tetramethoxypropane) in a protic solvent such as ethanol, add an equimolar amount of phenylhydrazine.

-

The reaction mixture is typically stirred at room temperature or gently heated to drive the condensation and subsequent cyclization.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield 1-phenyl-1H-pyrazole.

Step 2: Nitration of 1-phenyl-1H-pyrazole

The introduction of a nitro group at the C4 position of the pyrazole ring is a standard electrophilic aromatic substitution.

-

Dissolve 1-phenyl-1H-pyrazole in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C).

-

Slowly add a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, while maintaining the low temperature to control the reaction's exothermicity. The direct nitration of pyrazole to 4-nitropyrazole has been reported with yields around 56%.[1]

-

After the addition is complete, allow the reaction to stir for a specified period, gradually warming to room temperature.

-

Carefully pour the reaction mixture over crushed ice to precipitate the product.

-

Collect the solid by filtration, wash with cold water until neutral, and dry to obtain 4-nitro-1-phenyl-1H-pyrazole. A patent describes a similar synthesis of 1-phenyl-4-nitropyrazole.[4]

Step 3: Fluorination of 4-nitro-1-phenyl-1H-pyrazole

The final step is the introduction of the fluorine atom at the C5 position. Direct electrophilic fluorination is a modern and effective method for this transformation.

-

Dissolve 4-nitro-1-phenyl-1H-pyrazole in a suitable solvent, such as acetonitrile or dichloromethane.

-

Add an electrophilic fluorinating agent, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).[5]

-

The reaction is typically stirred at room temperature or heated to reflux to facilitate the fluorination. The electron-withdrawing nitro group at C4 will direct the incoming electrophile (F+) to the C5 position.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated. The final product, 5-fluoro-4-nitro-1-phenyl-1H-pyrazole, is purified by column chromatography.

Synthesis Workflow Diagram

Caption: Proposed three-step synthesis of the target compound.

Spectroscopic Characterization

While experimental spectra are not available, the expected spectroscopic data can be predicted based on the structure:

-

¹H NMR: The spectrum would show multiplets in the aromatic region corresponding to the protons of the phenyl ring. A singlet for the C3 proton of the pyrazole ring would also be expected.

-

¹³C NMR: Signals for the nine carbon atoms would be present. The carbon atoms attached to fluorine and the nitro group would show characteristic shifts and coupling constants (C-F coupling).

-

¹⁹F NMR: A singlet or a doublet (if coupled to the C3-H) would be expected, with a chemical shift characteristic of a fluorine atom attached to an aromatic heterocyclic ring.

-

Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 223.0444, corresponding to the monoisotopic mass. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and cleavage of the pyrazole ring.

Reactivity and Chemical Behavior

The chemical behavior of 5-fluoro-4-nitro-1-phenyl-1H-pyrazole is dictated by the interplay of its functional groups:

-

Pyrazole Core: A five-membered aromatic heterocycle with two adjacent nitrogen atoms.

-

N1-Phenyl Group: Influences the overall lipophilicity and potential for π-π stacking interactions.

-

C4-Nitro Group: A strong electron-withdrawing group that deactivates the pyrazole ring towards electrophilic attack and activates it towards nucleophilic aromatic substitution. The nitro group can be reduced to an amino group, providing a handle for further derivatization.

-

C5-Fluoro Group: A highly electronegative atom that also acts as an electron-withdrawing group via induction. The carbon-fluorine bond is very strong, which can enhance metabolic stability in biological systems.[6]

The combined electron-withdrawing effects of the nitro and fluoro groups make the pyrazole ring electron-deficient. This would make nucleophilic substitution at the C4 position (displacing the nitro group) a plausible reaction under certain conditions.

Potential Applications in Research and Drug Development

Substituted pyrazoles are a well-established class of "privileged scaffolds" in drug discovery, known for a wide array of biological activities.[1]

-

Anticancer Agents: Many pyrazole derivatives exhibit anticancer properties by targeting various biological pathways, including kinase inhibition.[6]

-

Anti-inflammatory and Analgesic Agents: The pyrazole scaffold is present in well-known anti-inflammatory drugs like celecoxib.

-

Antimicrobial and Antiviral Activity: Fluorinated pyrazoles, in particular, have shown promise as potent antimicrobial and antiviral agents.[6] The introduction of fluorine can enhance binding affinity and metabolic stability.[7]

-

Agrochemicals: Pyrazole derivatives are used as herbicides and insecticides.[8]

Given these precedents, 5-fluoro-4-nitro-1-phenyl-1H-pyrazole represents a promising lead structure for the development of new therapeutic agents. The nitro group can serve as a precursor to an amino group, which can then be used to synthesize a library of amide or sulfonamide derivatives for structure-activity relationship (SAR) studies.

Safety and Handling

As a nitroaromatic compound, 5-fluoro-4-nitro-1-phenyl-1H-pyrazole should be handled with care.

-

Toxicity: Nitroaromatic compounds can be toxic and should be handled in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Storage: Store in a cool, dry place away from strong oxidizing agents.

Conclusion

5-fluoro-4-nitro-1-phenyl-1H-pyrazole is a highly functionalized heterocyclic compound with significant potential in medicinal chemistry and materials science. While detailed experimental data for this specific molecule is scarce, its synthesis is feasible through established chemical transformations. The unique combination of a phenyl, nitro, and fluoro substituent on the pyrazole core makes it an attractive target for further investigation. This guide provides a foundational understanding for researchers interested in exploring the synthesis and applications of this and related fluorinated pyrazole derivatives.

References

-

New Journal of Chemistry. "Electrophilic ring fluorination of 3,5-disubstituted pyrazoles: application to the formal synthesis of a neprilysin inhibitor key intermediate". Royal Society of Chemistry. Available at: [Link].

-

eGrove. "Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions". Available at: [Link].

-

Journal of Organic Chemistry. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac". American Chemical Society. Available at: [Link].

-

National Center for Biotechnology Information. "Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions". U.S. National Library of Medicine. Available at: [Link].

-

ResearchGate. "Fluorinated Pyrazoles: From Synthesis to Applications | Request PDF". Available at: [Link].

-

PubChem. "3-fluoro-4-nitro-1H-pyrazole | C3H2FN3O2 | CID 138112739". National Center for Biotechnology Information. Available at: [Link].

- Google Patents. "US3294814A - 4-nitropyrazoles".

-

PubChemLite. "161373-45-1 (C9H6FN3O2)". Available at: [Link].

-

PubChem. "CID 21290240 | C9H9N3O2". National Center for Biotechnology Information. Available at: [Link].

-

ResearchGate. "Review on synthesis of nitropyrazoles". Available at: [Link].

-

PubMed. "Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors". National Center for Biotechnology Information. Available at: [Link].

-

Organic Chemistry Portal. "Pyrazole synthesis". Available at: [Link].

-

PubMed. "5-tert-butyl-1-(4-fluorophenyl)-N-(1-hydroxy-2-methylpropan-2-yl)pyrazole-3-carboxamide | C18H24FN3O2 | CID 162663645". National Center for Biotechnology Information. Available at: [Link].

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 5-tert-butyl-1-(4-fluorophenyl)-N-(1-hydroxy-2-methylpropan-2-yl)pyrazole-3-carboxamide | C18H24FN3O2 | CID 162663645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. evitachem.com [evitachem.com]

- 4. US3294814A - 4-nitropyrazoles - Google Patents [patents.google.com]

- 5. Electrophilic ring fluorination of 3,5-disubstituted pyrazoles: application to the formal synthesis of a neprilysin inhibitor key intermediate - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. egrove.olemiss.edu [egrove.olemiss.edu]

- 7. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Strategic Incorporation of Fluorine in Pyrazole Scaffolds: A Technical Guide for Medicinal Chemists

Abstract

The strategic introduction of fluorine into pharmaceutical candidates has become a cornerstone of modern drug discovery, with over half of all newly approved small-molecule drugs containing at least one fluorine atom.[1] This guide provides an in-depth technical exploration of the synergy between fluorine and the pyrazole nucleus, a privileged scaffold in medicinal chemistry.[2][3] We will dissect the causal relationships behind the enhanced pharmacological profiles of fluorinated pyrazoles, moving beyond generalized observations to a mechanistic understanding. This whitepaper will equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to leverage fluorinated pyrazole scaffolds in their own discovery programs. We will delve into synthetic methodologies, the profound impact of fluorination on physicochemical and pharmacokinetic properties, and highlight key therapeutic applications with case studies.

The Power of Two: Why Fluorine and Pyrazole are a Winning Combination

The prevalence of both fluorine and the pyrazole motif in successful pharmaceuticals is no coincidence.[1][2][4] Each component brings a unique and complementary set of attributes to a drug candidate.

1.1 The Unique Role of Fluorine in Drug Design

Fluorine, despite its simplicity, is a powerhouse in medicinal chemistry. Its small size (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å) allows it to act as a bioisostere for a hydrogen atom, often with minimal steric disruption.[5][6] However, its extreme electronegativity (3.98 on the Pauling scale) and the strength of the C-F bond introduce profound electronic and metabolic alterations.[5][7][8] Key benefits of incorporating fluorine include:

-

Enhanced Metabolic Stability: The high bond energy of the C-F bond makes it resistant to oxidative metabolism by cytochrome P450 enzymes, a common route of drug deactivation.[5][9][10][11][12] This "metabolic blocking" can significantly increase a drug's half-life and bioavailability.

-

Modulation of Physicochemical Properties: Fluorine's strong electron-withdrawing nature can significantly alter the acidity (pKa) and basicity of nearby functional groups, which can in turn influence a molecule's solubility, permeability, and target engagement.[5][13]

-

Increased Binding Affinity: The introduction of fluorine can lead to favorable interactions with protein targets, including hydrogen bonds, dipole-dipole interactions, and hydrophobic interactions, thereby increasing binding affinity and potency.[5][8]

-

Improved Lipophilicity and Permeability: Strategic fluorination can fine-tune a molecule's lipophilicity, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.[7][8][13][14][15][16][17] This can enhance a drug's ability to cross cell membranes and reach its target.

1.2 The Pyrazole Scaffold: A Privileged Heterocycle

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a common feature in a multitude of FDA-approved drugs.[2][3] Its popularity stems from its unique physicochemical properties and synthetic versatility. The pyrazole core can:

-

Serve as a Bioisostere: It can act as a bioisosteric replacement for other aromatic rings, often improving properties like lipophilicity.[2]

-

Engage in Diverse Interactions: The two nitrogen atoms can act as both hydrogen bond donors and acceptors, allowing for versatile interactions with biological targets.[2]

-

Provide a Stable and Tunable Platform: The pyrazole ring is metabolically stable and its substitution pattern can be readily modified to optimize a compound's structure-activity relationship (SAR).[18]

The combination of these two powerful components—the unique properties of fluorine and the privileged nature of the pyrazole scaffold—creates a synergistic effect, leading to drug candidates with improved efficacy, safety, and pharmacokinetic profiles.[4]

Synthetic Strategies for Fluorinated Pyrazoles

The synthesis of fluorinated pyrazoles has evolved significantly, with numerous methods available to introduce fluorine and fluorine-containing groups at various positions of the pyrazole ring. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

2.1 [3+2] Cycloaddition Reactions

A cornerstone of pyrazole synthesis is the [3+2] cycloaddition reaction. This powerful method involves the reaction of a 1,3-dipole with a dipolarophile. For fluorinated pyrazoles, this typically involves:

-

Fluorinated 1,3-Dicarbonyl Compounds and Hydrazines: The condensation of a fluorinated 1,3-dicarbonyl compound with a hydrazine derivative is a classical and widely used approach. The regioselectivity of this reaction can be a challenge but can often be controlled by the reaction conditions and the nature of the substituents.

-

Fluorinated Hydrazonoyl Halides and Alkenes/Alkynes: The in-situ generation of fluorinated nitrile imines from hydrazonoyl halides, followed by their cycloaddition with alkenes or alkynes, provides a versatile route to a wide range of fluorinated pyrazoles and pyrazolines.[19][20]

Experimental Protocol: Synthesis of 3,5-bis(fluoroalkyl)pyrazoles via [3+2] Cycloaddition

This protocol is a generalized representation based on methodologies described in the literature.[20]

-

Preparation of the Hydrazonoyl Bromide: To a solution of the corresponding fluoroalkylated hydrazone (1.0 eq) in a suitable solvent (e.g., acetonitrile) at 0 °C, add N-bromosuccinimide (NBS) (1.1 eq) portion-wise.

-

Stirring: Allow the reaction mixture to stir at room temperature for 1-2 hours, monitoring the reaction progress by TLC.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude hydrazonoyl bromide.

-

Cycloaddition: In a separate flask, dissolve the crude hydrazonoyl bromide and the desired trifluoromethyl-substituted alkene (1.2 eq) in a suitable solvent (e.g., toluene).

-

Base Addition: Add a base (e.g., triethylamine, 1.5 eq) dropwise to the mixture at room temperature.

-

Heating: Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

Purification: Upon completion, cool the reaction to room temperature, filter off any solids, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3,5-bis(fluoroalkyl)pyrazole.

2.2 Other Synthetic Approaches

Beyond [3+2] cycloadditions, other methods have been developed for the synthesis of fluorinated pyrazoles, including:

-

Intra- and Intermolecular Cyclization Reactions: Various cyclization strategies have been employed, often starting from fluorinated precursors.[6]

-

Flow Chemistry: The use of microreactors in flow chemistry has enabled the safe and efficient synthesis of fluorinated diazoalkanes, which can then be used in [2+3] cycloadditions to produce fluorinated pyrazoles and pyrazolines.[21]

-

Direct C-H Fluorination: Recent advances in catalysis have made the direct C-H fluorination of pre-formed pyrazole rings a viable, albeit challenging, strategy.

Diagram: Synthetic Pathways to Fluorinated Pyrazoles

Caption: Key synthetic strategies for accessing fluorinated pyrazole scaffolds.

The Impact of Fluorination on the Properties of Pyrazole-Based Compounds

The introduction of fluorine into a pyrazole scaffold can have a profound and often predictable impact on its physicochemical and pharmacokinetic properties. A deep understanding of these effects is crucial for rational drug design.

3.1 Modulation of Acidity and Basicity (pKa)

Fluorine's high electronegativity exerts a strong inductive effect, withdrawing electron density from the surrounding atoms. This can significantly lower the pKa of nearby acidic protons and decrease the basicity of nitrogen atoms within the pyrazole ring.[5][13] This modulation of pKa can have several important consequences:

-

Improved Oral Bioavailability: By reducing the basicity of a compound, fluorination can lead to a greater proportion of the neutral species at physiological pH, which can enhance its ability to permeate cell membranes and improve oral absorption.[5]

-

Altered Target Binding: Changes in the ionization state of a molecule can affect its ability to form key interactions, such as hydrogen bonds, with its biological target.

Table 1: Illustrative Impact of Fluorination on pKa

| Compound | Substituent | pKa | Change in pKa |

| Pyrazole | H | ~2.5 | - |

| 4-Fluoropyrazole | 4-F | Lower than pyrazole | Decreased |

| 3-Trifluoromethylpyrazole | 3-CF3 | Significantly lower | Significantly Decreased |

Note: The exact pKa values can vary depending on the specific molecule and the position of the fluorine substituent. This table provides a qualitative illustration of the general trend.

3.2 Fine-Tuning Lipophilicity (LogP/LogD)

The effect of fluorination on lipophilicity is context-dependent and can be a powerful tool for optimizing a drug's ADME profile.[13][14][15][16][17]

-

Increased Lipophilicity: In many cases, replacing a hydrogen atom with a fluorine atom increases the lipophilicity of a molecule.[8][16][17] This can enhance membrane permeability and improve oral absorption.

-

Decreased Lipophilicity: The introduction of fluorine can also increase the overall polarity of a molecule, particularly when adjacent to a polarizable atom like sulfur.[13] This can lead to a decrease in lipophilicity. The strategic placement of fluorine can therefore be used to either increase or decrease lipophilicity as needed to achieve the desired pharmacokinetic profile.

3.3 Enhancement of Metabolic Stability

As previously mentioned, the strength of the C-F bond is a key factor in the enhanced metabolic stability of fluorinated compounds.[5][9][10][11][12] By blocking sites of oxidative metabolism, fluorination can:

-

Increase Drug Half-Life: A longer half-life can lead to less frequent dosing and improved patient compliance.

-

Reduce the Formation of Reactive Metabolites: By preventing metabolism at certain positions, fluorination can reduce the risk of forming toxic metabolites.

It is important to note that the prevailing explanation for increased metabolic stability goes beyond simple C-F bond strength. Fluorination can also alter the affinity of a drug for metabolizing enzymes, thereby influencing its metabolic profile.[9][10]

Diagram: The Multifaceted Effects of Fluorination on a Pyrazole Scaffold

Caption: The causal chain from fluorination to improved therapeutic outcomes.

Therapeutic Applications of Fluorinated Pyrazoles

The unique properties of fluorinated pyrazoles have led to their successful application in a wide range of therapeutic areas.

4.1 COX-2 Inhibitors for Inflammation and Pain

One of the most well-known examples of a pyrazole-containing drug is Celecoxib (Celebrex®), a selective cyclooxygenase-2 (COX-2) inhibitor used to treat inflammation and pain.[3][22] The trifluoromethyl group on the pyrazole ring is a key feature of Celecoxib and related analogues. The development of new pyrazole-based COX-2 inhibitors continues to be an active area of research, with a focus on improving efficacy and safety profiles.[23][24][25][26]

4.2 Kinase Inhibitors in Oncology

Kinases are a major class of drug targets in oncology, and numerous pyrazole-based kinase inhibitors have been developed.[27] The pyrazole scaffold serves as an excellent template for designing molecules that can fit into the ATP-binding pocket of kinases. Fluorination is often employed in these inhibitors to:

-

Enhance Potency: By forming favorable interactions with the kinase active site.

-

Improve Selectivity: By fine-tuning the electronic and steric properties of the molecule to favor binding to the target kinase over other kinases.

-

Increase Metabolic Stability: A crucial factor for orally administered cancer drugs.

Examples of kinase inhibitor programs where fluorinated pyrazoles have been investigated include inhibitors of PDK1 for inflammatory diseases and various kinases for cancer therapy.[28][29][30]

4.3 Other Therapeutic Areas

The versatility of the fluorinated pyrazole scaffold has led to its exploration in a variety of other therapeutic areas, including:

-

Antiviral Agents: As seen in the development of breakthrough drugs for hepatitis C.[31]

-

Antipsychotics and CNS-Active Agents: Where the ability to modulate lipophilicity and permeability is critical for crossing the blood-brain barrier.

-

Agrochemicals: Fluorinated pyrazoles also play a significant role in modern crop protection.[4][32][33]

Conclusion and Future Perspectives

The strategic combination of fluorine and the pyrazole scaffold has proven to be a highly successful strategy in medicinal chemistry. By understanding the fundamental principles that govern the effects of fluorination on the physicochemical and pharmacological properties of pyrazole-based compounds, drug discovery teams can more effectively design and optimize novel therapeutic agents. As synthetic methodologies continue to advance, particularly in the area of late-stage fluorination, the opportunities for creating innovative and life-changing medicines based on the fluorinated pyrazole core will only continue to expand. The future of this field lies in the rational and precise application of fluorine to address specific challenges in drug development, from improving metabolic stability to fine-tuning target selectivity.

References

- Fluorine in drug discovery: Role, design and case studies. (n.d.). Google Vertex AI.

- O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 759-768.

- Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. (2024). ChemistrySelect, 9(16).

- Bhattarai, P., Trombley, T. N., & Altman, R. A. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters.

- Meanwell, N. A. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(11), 1261-1286.

- Bhattarai, P., Trombley, T. N., & Altman, R. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv.

- Fluorinated Building Blocks in Drug Design: Why They Matter. (2026, January 19). Apollo Scientific.

- Mainstream Synthetic Methods to N¹‐Aryl 3‐Di/trifluoromethyl Pyrazoles. (n.d.). ResearchGate.

- Singh, R. P., & Kumar, V. (2018). Roles of Fluorine in Drug Design and Drug Action. Current Chemical Biology, 12(2), 92-101.

- Serebryanyi, V. A., et al. (2020). Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. The Journal of Organic Chemistry, 85(18), 11843-11854.

- Fluorine as a key element in modern drug discovery and development. (2018, May 3). LE STUDIUM.

- Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.

- Bhattarai, P., Trombley, T. N., & Altman, R. A. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters.

- A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism. (2025, April 21).

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Royal Society of Chemistry.

- Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (n.d.). Journal of Medicinal Chemistry.

- The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorin

- Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. (2025, August 9). ResearchGate.

- Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. (2021, July 2). The University of Brighton.

- Fluorinated Pyrazoles: From Synthesis to Applications. (n.d.). Scite.ai.

- Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (2025, July 30). Organic & Biomolecular Chemistry.

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Publishing.

- Selective COX‐2 inhibitor pyrazole derivatives derived from Celecoxib. (n.d.). ResearchGate.

- Approaches to trifluoromethylated pyrazoles using trifluorodiazoethane. (n.d.). ResearchGate.

- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (n.d.). RSC Medicinal Chemistry.

- Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. (n.d.). eGrove.

- Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670-1715.

- Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. (2022). Acta Pharmaceutica Sinica B, 12(1), 23-41.

- A one-pot synthesis of functionalized N-trifluoromethyl pyrazoles from readily available di-Boc trifluoromethylhydrazine and dialdehydes, diketones, carbonylnitriles, and ketoesters/amides/acids is described. (2024). The Journal of Organic Chemistry.

- Examples of pyrazole core structure containing FDA approved anti‐cancer drugs. (n.d.). ResearchGate.

- Synthetic Strategies to Access Fluorinated Azoles. (2025). European Journal of Organic Chemistry.

- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). Molecules, 30(21), 4488.

- Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry, 15(21), 2011-2028.

- Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (n.d.). EPJ Web of Conferences.

- Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670-1715.

- Putting the F in pharma. (2025, February 10). Chemistry World.

- A new synthesis of fluorinated pyrazoles. (2010). Tetrahedron Letters, 51(41), 5469-5471.

- The Role of Small Molecules Containing Fluorine Atoms. (2024, February 27). Encyclopedia.pub.

- New Celecoxib Derivatives as Anti-Inflammatory Agents. (2007). Journal of Medicinal Chemistry, 51(2), 316-327.

- COX-2 Inhibitors: What They Are, Uses & Side Effects. (2022, May 24). Cleveland Clinic.

- The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (2025). Molecules, 30(7), 1564.

- Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). Eco-Vector Journals Portal.

- A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. (2011). European Journal of Pharmacology, 657(1-3), 134-141.

- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (2024). Pharmaceuticals, 17(2), 281.

- Fluorinated Pyrazoles: From Synthesis to Applications. (n.d.). ResearchGate.

- Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. (2024). ChemRxiv.

- 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (n.d.). [PDF].

- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). Molecules.

Sources

- 1. apolloscientific.co.uk [apolloscientific.co.uk]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. epj-conferences.org [epj-conferences.org]

- 4. scispace.com [scispace.com]

- 5. tandfonline.com [tandfonline.com]

- 6. egrove.olemiss.edu [egrove.olemiss.edu]

- 7. pharmacyjournal.org [pharmacyjournal.org]

- 8. benthamscience.com [benthamscience.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 14. chemrxiv.org [chemrxiv.org]

- 15. research.brighton.ac.uk [research.brighton.ac.uk]

- 16. The Role of Small Molecules Containing Fluorine Atoms | Encyclopedia MDPI [encyclopedia.pub]

- 17. mdpi.com [mdpi.com]

- 18. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]

- 21. mdpi.com [mdpi.com]

- 22. my.clevelandclinic.org [my.clevelandclinic.org]

- 23. researchgate.net [researchgate.net]

- 24. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]

- 30. hammer.purdue.edu [hammer.purdue.edu]

- 31. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 32. scite.ai [scite.ai]

- 33. Fluorinated Pyrazoles: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Role of 4-nitro group in pyrazole pharmacophore design

The Role of the 4-Nitro Group in Pyrazole Pharmacophore Design[1]

Executive Summary

The incorporation of a nitro group (

Part 1: Electronic and Structural Impact[1]

The 4-nitro group is not merely a steric filler; it is a profound electronic modulator of the pyrazole core.[1] Its influence can be quantified using Hammett substituent constants and pKa shifts, which fundamentally alter how the pharmacophore interacts with biological targets.

Electronic Modulation (Hammett Analysis)

The nitro group is a strong electron-withdrawing group (EWG) with both inductive (

-

Hammett Constants: The 4-nitro group on a pyrazole ring exhibits behavior analogous to para-substitution on benzene.[1]

-

Impact: This withdrawal depletes electron density from the pyrazole ring carbons (C3 and C5) and the nitrogens. This makes the ring electron-deficient (

-acidic), enhancing its ability to engage in

pKa Shift and Hydrogen Bonding

The most critical pharmacological effect is the acidification of the pyrrole-like NH (N1).

Pharmacological Consequence:

The

Table 1: Physicochemical Comparison

| Property | Pyrazole (Unsubstituted) | 4-Nitropyrazole | Pharmacological Implication |

| Hammett | 0.00 (Ref) | 0.78 | Increased |

| pKa (NH) | 14.2 | 9.63 | Stronger H-bond donor; potential for anionic binding at high pH.[1] |

| Dipole Moment | ~2.2 D | ~4.5 D | Stronger electrostatic alignment in polar pockets. |

| H-Bond Acceptor | N2 (Strong) | N2 (Weaker) | The N2 lone pair is less basic due to electron withdrawal. |

Part 2: Pharmacodynamic Binding Modes[1]

The 4-nitro group introduces a "bidentate" electronic character to the ligand.[1]

The Nitro Group as a Conditional Acceptor

While the nitro group is often considered a weak Hydrogen Bond Acceptor (HBA), crystal structure analysis (e.g., Cambridge Structural Database) reveals it can accept hydrogen bonds in the absence of stronger competitors (like carboxylates).

-

Geometry: The two oxygens of the

group lie in the plane of the pyrazole ring.[1] -

Interaction: It frequently accepts H-bonds from backbone amides or water networks.[1] The "bifurcated" nature of the nitro group allows it to bridge two donor sites, a feature exploited in designing inhibitors for metalloenzymes where the nitro group coordinates to the metal center or bridging waters.

Visualization of Electronic Effects

The following diagram illustrates the resonance withdrawal and the resulting activation of the N-H donor.

Caption: Electronic modulation of the pyrazole core by the 4-nitro group, enhancing H-bond donor strength and pi-stacking capability.

Part 3: Synthesis and Functionalization

Synthesizing 4-nitropyrazoles requires controlling the exothermic nature of nitration while preventing over-nitration or ring degradation.[1]

Protocol: One-Pot Nitration of Pyrazole

This method is preferred over the traditional "mixed acid" reflux due to higher yields and safety control.[1]

Reagents:

-

Fuming Nitric Acid (98%, 1.5 eq)

-

Oleum (20% free

, 3.0 eq) -

Conc. Sulfuric Acid (2.1 eq)[1]

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask, charge Pyrazole (1.0 eq) and Conc. Sulfuric Acid (2.1 eq). Stir at

to form the pyrazole sulfate salt. Critical: This protects the ring from oxidation. -

Nitration: Add Fuming Nitric Acid dropwise, maintaining temp

. Follow with Oleum dropwise. -

Reaction: Warm the mixture to 50°C and stir for 1.5 - 2.0 hours. Note: Do not exceed 60°C to avoid dinitration side products.[1]

-

Quenching: Pour the reaction mixture slowly onto crushed ice (5x volume). The 4-nitropyrazole will precipitate as a white solid.[1][2]

-

Purification: Filter the solid, wash with ice-cold water until pH is neutral. Recrystallize from Ethanol/Water (1:1).

Synthesis Workflow Diagram

Caption: Optimized One-Pot Synthesis Workflow for 4-Nitropyrazole minimizing thermal runaway risks.

Part 4: Metabolic and Toxicology Considerations[1]

The "Nitro Group Problem" is the primary barrier to clinical translation. The 4-nitro group is a structural alert for mutagenicity (Ames positive) and genotoxicity.[1]

The Nitroreduction Pathway

In vivo, nitro groups are susceptible to reduction by nitroreductases (bacterial or hepatic CYP450s).

-

Nitro (

) -

Nitroso (

) -

Hydroxylamine

Amine (

The Hydroxylamine intermediate is highly reactive; it can form adducts with DNA (causing mutations) or proteins (causing hapten-mediated immune responses).[1]

Mitigation Strategies

-

Steric Shielding: Placing bulky substituents at C3/C5 (e.g., tert-butyl, phenyl) can sterically hinder nitroreductases from accessing the nitro group.[1]

-

Prodrug Approach: If the target is an amine, the nitro group can be used as a "masked" amine, intended to be reduced in situ (e.g., in hypoxic tumor environments), turning the liability into a targeting mechanism.

-

Scaffold Hopping: If the nitro group is serving purely as an electron-withdrawing element, replace with

or

Part 5: Case Studies and Applications

LRRK2 Inhibitors (Parkinson's Disease)

In the development of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors, 4-nitropyrazole derivatives serve as critical intermediates.[1][2] The nitro group is often reduced to an amine to form aminopyrazoles , which then form the "hinge-binding" motif typical of kinase inhibitors.[1]

-

Role: Synthetic precursor + Electronic tuner of the precursor intermediate.

Antimicrobial Agents

Certain 3,5-disubstituted-4-nitropyrazoles exhibit direct antimicrobial activity against S. aureus and C. albicans.[1]

-

Mechanism:[1][4][5] The electron-deficient ring facilitates transport across bacterial membranes, and the nitro group may interfere with bacterial redox systems (similar to metronidazole).[1]

References

-

Synthesis of 4-Nitropyrazole: Li, X., et al. (2018). "One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure." Chinese Journal of Energetic Materials. Link

-

Crystal Structure & Binding: Kovačević, M., et al. (2019). "First crystal structures of metal complexes with a 4-nitropyrazole-3-carboxylic acid ligand."[1][6][7] Acta Crystallographica. Link

-

pKa and Electronic Effects: Claramunt, R. M., et al. (1994). "The Influence of the Nitro Group on the Solid-State Structure of 4-Nitropyrazoles." Acta Crystallographica Section B. Link

-

Metabolic Toxicity: Svedberg Open. (2025).[2][8][9][10][11][12] "The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems." Link

-

General Pharmacophore Data: National Center for Biotechnology Information. (2025).[2][8][9][10][11][12] "PubChem Compound Summary for CID 16376, 4-Nitro-1H-pyrazole." Link[1][9]

Sources

- 1. e-spacio.uned.es [e-spacio.uned.es]

- 2. 4-Nitropyrazole | 2075-46-9 [chemicalbook.com]

- 3. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 4. Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. First crystal structures of metal complexes with a 4-nitropyrazole-3-carboxylic acid ligand and the third crystal form of the ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 9. 4-nitro-1H-pyrazole | C3H3N3O2 | CID 16376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. vumc.org [vumc.org]

- 11. researchgate.net [researchgate.net]

- 12. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

Metabolic stability of 5-fluoropyrazoles in drug discovery

An In-Depth Technical Guide to the Metabolic Stability of 5-Fluoropyrazoles in Drug Discovery

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, aimed at enhancing a molecule's pharmacological profile. Among fluorinated motifs, the 5-fluoropyrazole scaffold is of particular interest due to its prevalence in bioactive compounds. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the metabolic stability of 5-fluoropyrazoles. We will delve into the underlying principles of how the C5-fluorine substitution influences metabolic fate, detail the experimental workflows for assessing stability, and present strategies for mitigating metabolic liabilities, thereby empowering rational drug design.

The Strategic Imperative for Metabolic Stability

In the journey of a drug from discovery to clinical application, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties are paramount. Metabolic stability, the compound's resistance to biotransformation by the body's enzymatic machinery, directly influences critical pharmacokinetic parameters such as in vivo half-life, bioavailability, and clearance.[1][2] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations, while one that is metabolized too slowly could accumulate and cause toxicity.[1] Early-stage assessment of metabolic stability using in vitro assays is therefore a critical, cost-effective strategy to select and optimize drug candidates with favorable pharmacokinetic profiles.[2][3]

The liver is the primary site of drug metabolism, driven largely by the cytochrome P450 (CYP) superfamily of heme-containing monooxygenases, which are responsible for the majority of Phase I oxidative metabolism.[4][5] These enzymes, along with Phase II conjugating enzymes like UDP-glucuronosyltransferases (UGTs), transform xenobiotics into more polar, excretable forms.[6][7] Understanding a compound's susceptibility to these enzymatic processes is fundamental to predicting its in vivo behavior.

The 5-Fluoropyrazole Scaffold: A Privileged Motif

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms and are featured in numerous FDA-approved drugs.[8] The incorporation of a fluorine atom, the most electronegative element, into a drug scaffold can profoundly alter its physicochemical properties.[9] Specifically, substituting a hydrogen atom with fluorine at the C5 position of the pyrazole ring is a common strategy to block a potential site of metabolism.[10][11]

Mechanism of Metabolic Shielding

The C-F bond is significantly stronger (bond dissociation energy ~115 kcal/mol) than a typical C-H bond (~100 kcal/mol), making it highly resistant to the hydrogen atom abstraction or hydroxylation reactions catalyzed by CYP enzymes.[4][9] By placing a fluorine atom at a metabolically vulnerable position (a "soft spot"), chemists can effectively "shield" the molecule from oxidative degradation at that site. This forces metabolism to occur at other, potentially less favorable positions, or slows the overall rate of clearance.[11] For instance, the commercial drug Celecoxib, a well-known COX-2 inhibitor, incorporates a fluorinated substituent to enhance its metabolic stability.[12]

While the C5-position is blocked, metabolism can still occur elsewhere on the molecule. Common metabolic pathways for substituted pyrazoles include:

-

Oxidation of other ring positions (C3 or C4).

-

Oxidation of N-substituents (N-dealkylation).

-

Hydroxylation of aromatic or aliphatic substituents.

-

Phase II conjugation (e.g., glucuronidation) of hydroxylated metabolites or the pyrazole nitrogen. [13]

Below is a conceptual diagram illustrating potential metabolic pathways for a generic N-substituted 3-aryl-5-fluoropyrazole.

Caption: Potential metabolic pathways for a 5-fluoropyrazole derivative.

In Vitro Assessment of Metabolic Stability

To quantify the metabolic stability of a 5-fluoropyrazole candidate, a series of standardized in vitro assays are employed. These assays provide key parameters like half-life (t½) and intrinsic clearance (CLint), which are used to predict in vivo hepatic clearance.[1][3]

Common In Vitro Test Systems

The choice of test system depends on the specific metabolic pathways under investigation.

| Test System | Composition | Primary Use | Advantages | Disadvantages |

| Liver Microsomes | Vesicles of the endoplasmic reticulum containing most CYP and UGT enzymes.[7] | High-throughput screening of Phase I (CYP-mediated) metabolism. | Cost-effective, high-throughput, well-established.[3][7] | Lacks cytosolic enzymes (e.g., AO, GSTs) and cofactors for Phase II reactions are not always present.[6] |

| Liver S9 Fraction | Supernatant from liver homogenate containing both microsomal and cytosolic fractions.[6] | Evaluation of both Phase I and Phase II metabolism. | More comprehensive than microsomes, includes cytosolic enzymes.[6] | Can have lower specific enzyme activity than microsomes. |

| Hepatocytes | Intact, viable liver cells.[7] | Considered the "gold standard" for evaluating overall hepatic metabolism, including uptake and transporter effects.[7] | Contains a full complement of Phase I and II enzymes and cofactors in a physiologically relevant environment.[3] | More expensive, lower throughput, significant lot-to-lot variability. |

Experimental Workflow for Metabolic Stability Assessment

The process follows a logical sequence from assay execution to data interpretation and decision-making.

Caption: Standard workflow for an in vitro metabolic stability assay.

Detailed Protocol: Liver Microsomal Stability Assay

This protocol provides a self-validating system for determining the metabolic stability of a 5-fluoropyrazole candidate.

4.1. Materials and Reagents

-

Test Compound (5-fluoropyrazole derivative)

-

Pooled Human Liver Microsomes (HLM), e.g., 20 mg/mL stock

-

Phosphate Buffer (100 mM, pH 7.4)

-

NADPH Regenerating System (e.g., NADPH-A/B solution)

-

Positive Control Compounds (e.g., Verapamil - high turnover; Warfarin - low turnover)

-

Acetonitrile (ACN), ice-cold

-

Internal Standard (IS) solution in ACN (e.g., a structurally similar but non-interfering compound)

-

96-well incubation plates and collection plates

4.2. Procedure

-

Preparation: Thaw liver microsomes and NADPH solutions on ice. Prepare a working solution of HLM in phosphate buffer (e.g., to 1 mg/mL).

-

Incubation Plate Setup:

-

To appropriate wells of a 96-well plate, add phosphate buffer.

-

Add the HLM working solution to achieve a final protein concentration of 0.5 mg/mL in the incubation.

-

Add positive control compounds and the 5-fluoropyrazole test compound to their respective wells to achieve a final concentration of 1 µM. Include a "T=0" plate that will be quenched immediately after adding the compound.

-

-

Pre-incubation: Place the plate in a 37°C incubator for 5-10 minutes to allow the temperature to equilibrate.

-

Reaction Initiation: Add the pre-warmed NADPH solution to all wells (except for negative controls lacking cofactor) to start the metabolic reaction. The final volume is typically 200 µL.

-

Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), quench the reaction by transferring an aliquot (e.g., 50 µL) from the incubation plate to a collection plate containing a larger volume (e.g., 150 µL) of ice-cold ACN with the internal standard. The ACN precipitates the microsomal proteins and stops the reaction.

-

Sample Processing: Seal and vortex the collection plate. Centrifuge at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2] Monitor the disappearance of the parent compound over time by comparing its peak area to that of the internal standard.

4.3. Data Analysis

-

Plot the natural log (ln) of the percentage of compound remaining versus time.

-

The slope of the linear regression of this plot is the elimination rate constant (k).

-

Slope = -k

-

-

Calculate the in vitro half-life (t½):

-

t½ = 0.693 / k

-

-

Calculate the intrinsic clearance (CLint) in µL/min/mg protein:

-

CLint = (0.693 / t½) * (Incubation Volume / mg of Microsomal Protein)

-

4.4. Sample Data Presentation

| Compound | t½ (min) | CLint (µL/min/mg protein) | Stability Classification |

| Verapamil (Control) | 8.5 | 97.5 | High Clearance |

| Warfarin (Control) | > 120 | < 5.8 | Low Clearance |

| 5-FP-Candidate A | 25.2 | 32.9 | Moderate Clearance |

| 5-FP-Candidate B | 98.1 | 8.4 | Low Clearance |

Strategic Decision Making and Optimization

The results from metabolic stability assays guide the subsequent steps in the drug discovery cascade.

Caption: Decision-making tree based on metabolic stability results.

If a 5-fluoropyrazole candidate exhibits poor stability despite the C5-fluoro "shield," the next logical step is to identify the specific site of metabolism (the "soft spot"). This is achieved through metabolite identification studies, typically using high-resolution mass spectrometry. Once the labile site is known—for example, an unsubstituted phenyl ring or an N-methyl group—medicinal chemists can employ several strategies to improve stability:

-

Steric Hindrance: Introduce bulky groups near the metabolic soft spot to physically block enzyme access.[14]

-

Electronic Modification: Add electron-withdrawing groups (like another fluorine) to deactivate an aromatic ring towards oxidation.[15]

-

Bioisosteric Replacement: Replace a metabolically labile group with a more stable isostere (e.g., replacing a methyl ether with a difluoromethyl ether).[10]

-

Reduce Lipophilicity: Often, more lipophilic compounds are better substrates for CYP enzymes. Reducing the compound's overall lipophilicity can decrease metabolic turnover.[15]

Conclusion

The 5-fluoropyrazole scaffold is a valuable asset in drug discovery, offering a robust framework for building potent and selective therapeutic agents. The C5-fluorine atom provides a reliable "metabolic shield," often imparting favorable stability. However, this is not a panacea, and a thorough evaluation of metabolic stability is essential. By employing systematic in vitro assays as detailed in this guide, researchers can gain critical insights into a compound's metabolic fate. This data-driven approach, which integrates robust experimental protocols with rational chemical modification, enables the efficient optimization of 5-fluoropyrazole candidates, ultimately increasing the probability of advancing compounds with desirable pharmacokinetic profiles into clinical development.

References

-

Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Retrieved from [Link]

-

Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

-

Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link]

-

Levchenko, V., et al. (2018). Preparation of 5-Fluoropyrazoles from Pyrazoles and N-Fluorobenzenesulfonimide (NFSI). The Journal of Organic Chemistry, 83(6), 3265-3274. Retrieved from [Link]

-

Mykhailiuk, P. K. (2018). Preparation of 5-fluoropyrazoles from pyrazoles and NFSI. ResearchGate. Retrieved from [Link]

-

Patsnap Synapse. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study. Retrieved from [Link]

-

Stepan, A. F., et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(7), 3414-3424. Retrieved from [Link]

-

American Chemical Society. (2018). Preparation of 5-Fluoropyrazoles from Pyrazoles and N-Fluorobenzenesulfonimide (NFSI). The Journal of Organic Chemistry. Retrieved from [Link]

-

International Journal of Pharmaceutical and Phytopharmacological Research. (2025). Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability. Retrieved from [Link]

-

New England Drug Metabolism Discussion Group. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. Retrieved from [Link]

-

University of Mississippi eGrove. (n.d.). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. Retrieved from [Link]

-

National Institutes of Health. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved from [Link]

-

PubMed. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Retrieved from [Link]

-

MDPI. (2024). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). CHAPTER 9: Cytochrome P450 Metabolism. Retrieved from [Link]

-

Semantic Scholar. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Retrieved from [Link]

-

PubMed. (1977). Metabolism of pyrazole. Structure elucidation of urinary metabolites. Retrieved from [Link]

-

EDP Sciences. (2024). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Retrieved from [Link]

Sources

- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 2. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]